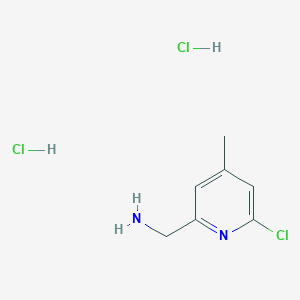
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 4th position, along with a methanamine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of the methanamine group. One common method includes:
Chlorination: 4-methylpyridine is reacted with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6th position.
Amination: The chlorinated product is then reacted with methanamine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production often utilizes similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group, potentially forming various reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced pyridine derivatives or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
2-Chloro-4-methylpyridine: Shares a similar pyridine core but lacks the methanamine group.
6-Chloro-2-methylpyridine: Similar structure but with different substitution patterns.
Uniqueness: (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride is unique due to the presence of both the chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H11Cl3N2 |
|---|---|
Molecular Weight |
229.5 g/mol |
IUPAC Name |
(6-chloro-4-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5-2-6(4-9)10-7(8)3-5;;/h2-3H,4,9H2,1H3;2*1H |
InChI Key |
RYDVEHIMNMHNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















